2',5'-Diethoxybenzanilide chemical properties
2',5'-Diethoxybenzanilide chemical properties
Here is the in-depth technical guide on 2',5'-Diethoxybenzanilide .
Chemical Registry: CAS 92-22-8 | Molecular Formula: C₁₇H₁₉NO₃[1]
Executive Summary
2',5'-Diethoxybenzanilide (also known as N-(2,5-diethoxyphenyl)benzamide) is a specialized organic intermediate primarily utilized in the synthesis of azo dyes and organic pigments.[1][2][3] Structurally, it belongs to the benzanilide class, characterized by a benzoyl moiety attached to an aniline ring substituted with two ethoxy groups at the ortho and meta positions relative to the amine.[1]
Unlike the widely known Naphthol AS series (which are 3-hydroxy-2-naphthamides), this compound lacks the fused naphthalene ring and the hydroxyl group essential for coupling in the Naphthol series.[1][2] Instead, it serves as a lipophilic, electron-rich scaffold used to modify the solubility and substantivity of dye molecules.[1] Researchers utilize this compound as a coupling component or as a stable intermediate in the preparation of "Fast Blue" salts and related diazo compounds.
Key Distinction: Do not conflate with Naphthol AS-PH (CAS 92-74-0), which is N-(2-ethoxyphenyl)-3-hydroxy-2-naphthamide. 2',5'-Diethoxybenzanilide is the benzoyl derivative of 2,5-diethoxyaniline.[1][2]
Physicochemical Properties
The following data establishes the baseline identity and behavior of the compound in laboratory settings.
| Property | Value | Notes |
| Molecular Weight | 285.34 g/mol | |
| Appearance | White to Off-White Crystalline Powder | May darken upon oxidation/light exposure.[2] |
| Melting Point | 87 – 89 °C | Distinct from unsubstituted benzanilide (132°C). |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic nature due to ethoxy/phenyl groups.[1] |
| Solubility (Organic) | Soluble in Ethanol, DCM, DMF, DMSO | High solubility in chlorinated solvents.[1] |
| LogP (Predicted) | ~3.4 | Lipophilic; crosses membranes easily. |
| pKa (Amide NH) | > 14 | Non-ionizable under physiological conditions. |
Synthetic Methodology
Protocol: Schotten-Baumann Benzoylation
Objective: Synthesis of 2',5'-Diethoxybenzanilide from 2,5-diethoxyaniline and benzoyl chloride.[1][2]
Rationale: The 2,5-diethoxy substitution pattern makes the aniline nitrogen highly nucleophilic due to the electron-donating effects (+M) of the ethoxy groups.[1][2] However, these groups also make the ring susceptible to oxidation.[1] A biphasic Schotten-Baumann condition is chosen to buffer the HCl byproduct immediately, preventing protonation of the unreacted amine and minimizing side reactions.
Reagents:
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Reagent B: Benzoyl Chloride (1.1 eq)[1]
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Base: 10% Aqueous Sodium Hydroxide (NaOH) or Pyridine
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Solvent: Dichloromethane (DCM) or Toluene[1]
Step-by-Step Procedure:
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Preparation: Dissolve 2,5-diethoxyaniline (10 mmol) in DCM (20 mL) in a round-bottom flask.
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Base Addition: Add 10% NaOH solution (15 mL) to the organic phase. The system will be biphasic.
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Acylation: Cool the mixture to 0–5 °C in an ice bath. Add Benzoyl Chloride (11 mmol) dropwise over 15 minutes with vigorous stirring.
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Expert Insight: Vigorous stirring is critical to maximize the interfacial surface area between the organic phase (reactants) and aqueous phase (base scavenger).[1]
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-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Silica; Hexane:EtOAc 3:1).
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Workup:
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Purification: Recrystallize the crude solid from hot Ethanol (95%).
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Yield Expectation: 85–92%.[5]
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Synthesis Logic Diagram
Caption: Schotten-Baumann acylation pathway maximizing yield via biphasic acid scavenging.[1][2]
Spectroscopic Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 9.80 | Singlet (br) | 1H | NH (Amide) | Downfield shift due to H-bonding and carbonyl anisotropy.[1][2] |
| 7.95 – 7.90 | Multiplet | 2H | Benzoyl Ortho-H | Deshielded by carbonyl group.[2] |
| 7.60 – 7.45 | Multiplet | 3H | Benzoyl Meta/Para-H | Typical aromatic multiplet. |
| 7.35 | Doublet (J=3Hz) | 1H | Aniline H-6' | Ortho to amide, meta to ethoxy; slight deshielding.[1][2] |
| 6.95 | Doublet (J=9Hz) | 1H | Aniline H-3' | Ortho to 2-ethoxy group.[2] |
| 6.65 | dd (J=9, 3Hz) | 1H | Aniline H-4' | Coupling with H-3' and H-6'.[1][2] |
| 4.05, 3.98 | Quartets | 4H | -OCH₂- | Distinct methylene environments due to asymmetry.[2] |
| 1.35, 1.28 | Triplets | 6H | -CH₃ | Terminal methyls of ethoxy chains.[2] |
Infrared Spectroscopy (FT-IR)
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3300 cm⁻¹: N-H stretching (Amide).
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1650 cm⁻¹: C=O stretching (Amide I band) – Diagnostic peak.
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1530 cm⁻¹: N-H bending (Amide II band).
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1240 cm⁻¹: C-O-C stretching (Aryl ether).
Chemical Reactivity & Stability
Hydrolytic Stability
The amide bond is robust under neutral conditions but susceptible to hydrolysis under extreme pH.
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Acid Hydrolysis (6M HCl, Reflux): Cleaves the amide to regenerate Benzoic Acid and 2,5-Diethoxyaniline .[1] This is the primary degradation pathway.
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Base Hydrolysis (6M NaOH): Slower than acid hydrolysis due to the electron-rich aniline ring destabilizing the transition state for nucleophilic attack by hydroxide.[2]
Electrophilic Substitution
The 2,5-diethoxy ring is highly activated.
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Nitration/Halogenation: Will occur preferentially at the 4' position (para to the 1-amino group and ortho to the 5-ethoxy group), enabling further functionalization for complex dye synthesis.[1][2]
Degradation Pathway Diagram
Caption: Primary degradation via hydrolysis and secondary oxidative instability of the aniline byproduct.[1][2]
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
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Inhalation: Use within a fume hood to avoid inhaling dust.
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Storage: Store in a cool, dry place away from strong oxidizing agents. The ethoxy groups can form peroxides upon prolonged exposure to air/light if not stabilized, though the amide functionality generally stabilizes the molecule compared to the free amine.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66700, N-(2,5-diethoxyphenyl)benzamide. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
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Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[2] (Reference for benzanilide intermediates in azo pigments).
